双氨基氧基-PEG4

描述

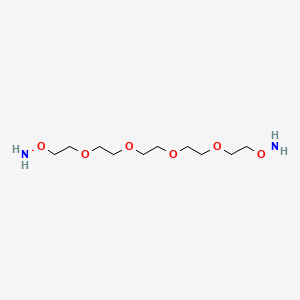

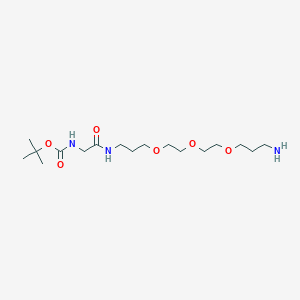

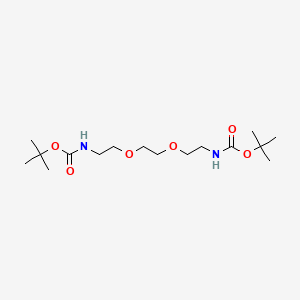

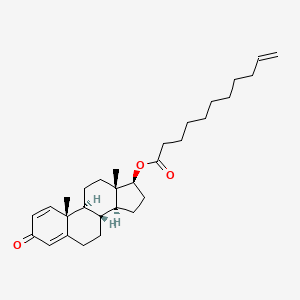

Bis-Aminooxy-PEG4 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Synthesis Analysis

Bis-Aminooxy-PEG4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is used in bioconjugation and reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis

The molecular formula of Bis-Aminooxy-PEG4 is C10H24N2O6 . It has a molecular weight of 268.3 g/mol .Chemical Reactions Analysis

Bis-Aminooxy-PEG4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis

The molecular formula of Bis-Aminooxy-PEG4 is C10H24N2O6 . It has a molecular weight of 268.3 g/mol .科学研究应用

1. 生物偶联和交联

双氨基氧基-PEG4 用于生物偶联,特别是在蛋白质和其他生物分子的 PEG 化中。例如,双(马来酰苯基)-PEG2000 (Bis-Mal-PEG2000) 是一种双功能蛋白质交联剂,它在血红蛋白中引入四聚体内交联,显着影响其氧亲和力和波尔效应,具有潜在的治疗应用 (Manjula et al., 2000)。

2. 聚合物合成

双氨基氧基-PEG4 衍生物在聚合物合成中发挥作用。例如,已经合成了双[(二甲氧基磷酰基)甲基]氨基和双(膦酰甲基)氨基末端聚(乙二醇) (PEG) 衍生物,可能适用于各种工业和生物医学领域 (Turrin et al., 2012)。

3. 治疗剂合成

双氨基氧基-PEG4 用于治疗剂的合成。例如,基于 PEG 的固体载体可以合成用于功能性和可逆肽偶联物全合成的大的肽段,这在治疗药物开发中具有意义 (Boll et al., 2014)。

4. 生物医学应用

在生物医学研究中,双氨基氧基-PEG4 在制造生物相容材料中发挥作用。使用氨基氧基官能化 PEG 的肟点击化学被用来形成支持细胞粘附的水凝胶,证明了在组织工程和再生医学应用中的潜力 (Grover et al., 2012)。

5. 先进的药物递送系统

双氨基氧基-PEG4 是设计先进药物递送系统的一个关键组成部分。例如,使用天然且易接近的二硫键的 PEG 化生物制药,在不损害分子的三级结构或生物活性的情况下,为更具成本效益和效率的药物递送系统提供了潜力 (Brocchini et al., 2008)。

6. 酶催化

双氨基氧基-PEG4 衍生物已在酶催化中得到探索。例如,可溶于有机溶剂的改性脂肪酶被用来催化苯中的酯合成,表明在绿色化学和工业生物催化中具有潜在应用 (Inada et al., 1984)。

作用机制

Target of Action

Bis-aminooxy-PEG4 is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

Bis-aminooxy-PEG4 acts as a linker in PROTACs, connecting two different ligands . One ligand is for the E3 ubiquitin ligase, and the other is for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The key biochemical pathway involved in the action of Bis-aminooxy-PEG4 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, Bis-aminooxy-PEG4 (via PROTACs) can selectively degrade specific proteins .

Result of Action

The primary result of the action of Bis-aminooxy-PEG4 is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the function of the target protein .

Action Environment

The action of Bis-aminooxy-PEG4 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and light exposure . It’s recommended to store Bis-aminooxy-PEG4 at 4°C, sealed, and away from moisture and light .

安全和危害

未来方向

Bis-Aminooxy-PEG4 is a homobifunctional crosslinking reagent with great water solubility . Aminooxy (ONH2) group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This suggests that Bis-Aminooxy-PEG4 has potential for future applications in the field of bioconjugation.

Relevant Papers A paper titled “Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids” discusses the use of an aminooxy click chemistry (AOCC) strategy to synthesize nucleoside building blocks for incorporation during solid-support synthesis of oligonucleotides to enable bis-homo and bis-hetero conjugation of various biologically relevant ligands .

属性

IUPAC Name |

O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNMUXWMRYYPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCON)OCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-aminooxy-PEG4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)